2-Amino-2-(thiazol-2-YL)ethan-1-OL dihydrochloride
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Overview
Description
2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride typically involves the reaction of 2-aminothiazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as phosphodiesterase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound also interacts with DNA, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride.
Thiazole derivatives: Compounds like 2-aminothiazole and its derivatives share similar biological activities .
Uniqueness
2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride is unique due to its specific combination of the thiazole ring and ethanolamine moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H10Cl2N2OS |
---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2-amino-2-(1,3-thiazol-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-4(3-8)5-7-1-2-9-5;;/h1-2,4,8H,3,6H2;2*1H |
InChI Key |
SHDWNESJZXIVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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